![molecular formula C15H18N2O5 B12458136 (1R,2S)-2-[(2-methyl-5-nitrophenyl)carbamoyl]cyclohexane-1-carboxylic acid](/img/structure/B12458136.png)
(1R,2S)-2-[(2-methyl-5-nitrophenyl)carbamoyl]cyclohexane-1-carboxylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(1R,2S)-2-[(2-metil-5-nitrofenil)carbamoil]ciclohexano-1-ácido carboxílico es un compuesto quiral con posibles aplicaciones en varios campos de la química, la biología y la medicina. Este compuesto se caracteriza por sus características estructurales únicas, que incluyen un anillo de ciclohexano sustituido con un grupo ácido carboxílico y un grupo carbamoil unido a una porción nitrofenil.
Métodos De Preparación
Rutas sintéticas y condiciones de reacción
La síntesis de (1R,2S)-2-[(2-metil-5-nitrofenil)carbamoil]ciclohexano-1-ácido carboxílico típicamente implica los siguientes pasos:
Formación del anillo de ciclohexano: El anillo de ciclohexano se puede sintetizar a través de varios métodos, incluidas las reacciones de ciclización de precursores apropiados.
Introducción del grupo ácido carboxílico: El grupo ácido carboxílico se puede introducir a través de reacciones de oxidación de intermedios adecuados.
Adición del grupo carbamoil: El grupo carbamoil se puede introducir a través de reacciones de carbamoilación utilizando reactivos como isocianatos o cloruros de carbamoil.
Sustitución con la porción nitrofenil: El grupo nitrofenil se puede introducir a través de reacciones de nitración de compuestos aromáticos seguidas de reacciones de acoplamiento con el derivado de ciclohexano.
Métodos de producción industrial
La producción industrial de (1R,2S)-2-[(2-metil-5-nitrofenil)carbamoil]ciclohexano-1-ácido carboxílico puede implicar síntesis a gran escala utilizando condiciones de reacción optimizadas y catalizadores para garantizar un alto rendimiento y pureza. Las técnicas comunes incluyen reactores de flujo continuo y plataformas de síntesis automatizadas para mejorar la eficiencia y la escalabilidad.
Análisis De Reacciones Químicas
Tipos de reacciones
(1R,2S)-2-[(2-metil-5-nitrofenil)carbamoil]ciclohexano-1-ácido carboxílico puede sufrir varias reacciones químicas, que incluyen:
Oxidación: El compuesto se puede oxidar para formar óxidos correspondientes u otros derivados oxidados.
Reducción: Las reacciones de reducción pueden convertir el grupo nitro en un grupo amino, dando como resultado diferentes productos funcionalizados.
Sustitución: El compuesto puede sufrir reacciones de sustitución, donde los grupos funcionales se reemplazan con otros grupos en condiciones adecuadas.
Reactivos y condiciones comunes
Oxidación: Los agentes oxidantes comunes incluyen permanganato de potasio (KMnO4) y trióxido de cromo (CrO3).
Reducción: Los agentes reductores como el gas hidrógeno (H2) con un catalizador de paladio (Pd/C) o borohidruro de sodio (NaBH4) se utilizan comúnmente.
Sustitución: Los reactivos como los halógenos (Cl2, Br2) o los nucleófilos (NH3, OH-) se pueden utilizar para reacciones de sustitución.
Productos principales
Los productos principales formados a partir de estas reacciones dependen de las condiciones y los reactivos específicos utilizados. Por ejemplo, la reducción del grupo nitro puede producir un derivado amino, mientras que la oxidación puede producir productos carboxilados u hidroxilados.
Aplicaciones Científicas De Investigación
(1R,2S)-2-[(2-metil-5-nitrofenil)carbamoil]ciclohexano-1-ácido carboxílico tiene varias aplicaciones de investigación científica, que incluyen:
Química: Se utiliza como bloque de construcción para la síntesis de moléculas orgánicas complejas y como auxiliar quiral en la síntesis asimétrica.
Biología: Se investiga por su potencial como sonda bioquímica para estudiar las interacciones enzima-sustrato y la unión proteína-ligando.
Medicina: Se explora por sus posibles propiedades terapéuticas, incluidas las actividades antiinflamatorias y antimicrobianas.
Industria: Se utiliza en el desarrollo de materiales avanzados y como precursor para la síntesis de productos químicos especiales.
Mecanismo De Acción
El mecanismo de acción de (1R,2S)-2-[(2-metil-5-nitrofenil)carbamoil]ciclohexano-1-ácido carboxílico implica su interacción con objetivos moleculares y vías específicas. El compuesto puede unirse a enzimas o receptores, modulando su actividad y provocando varios efectos bioquímicos. Los objetivos y vías moleculares exactos dependen de la aplicación y el contexto de uso específicos.
Propiedades
Fórmula molecular |
C15H18N2O5 |
|---|---|
Peso molecular |
306.31 g/mol |
Nombre IUPAC |
(1R,2S)-2-[(2-methyl-5-nitrophenyl)carbamoyl]cyclohexane-1-carboxylic acid |
InChI |
InChI=1S/C15H18N2O5/c1-9-6-7-10(17(21)22)8-13(9)16-14(18)11-4-2-3-5-12(11)15(19)20/h6-8,11-12H,2-5H2,1H3,(H,16,18)(H,19,20)/t11-,12+/m0/s1 |
Clave InChI |
BJSZGKKHYSIDSO-NWDGAFQWSA-N |
SMILES isomérico |
CC1=C(C=C(C=C1)[N+](=O)[O-])NC(=O)[C@H]2CCCC[C@H]2C(=O)O |
SMILES canónico |
CC1=C(C=C(C=C1)[N+](=O)[O-])NC(=O)C2CCCCC2C(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


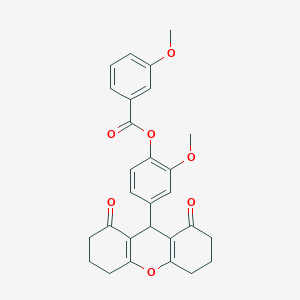
![N~2~-{4,6-bis[(4-methoxyphenyl)amino]-1,3,5-triazin-2-yl}-N-phenylalaninamide](/img/structure/B12458066.png)
![2-bromo-4-tert-butyl-6-[(E)-{4-[(4-methylpiperidin-1-yl)sulfonyl]phenyl}diazenyl]phenol](/img/structure/B12458071.png)
![[(N-Hydroxycarbamimidoyl)-phenyl-methyl]-carbamic acid tert-butyl ester](/img/structure/B12458072.png)

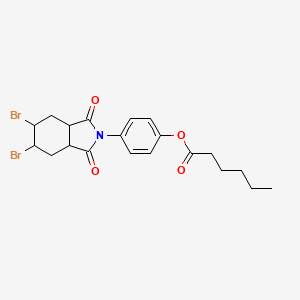
![1-[11-{4-[(4-chlorobenzyl)oxy]-3-ethoxyphenyl}-1-hydroxy-3-(4-methylphenyl)-2,3,4,11-tetrahydro-10H-dibenzo[b,e][1,4]diazepin-10-yl]hexan-1-one](/img/structure/B12458084.png)

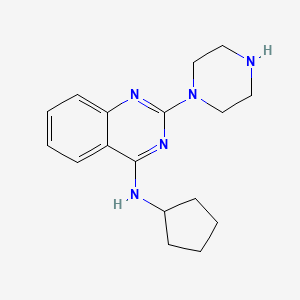
![4-[3-(4-Cyclopropanecarbonylphenoxy)propyl]-1H-imidazole; maleic acid](/img/structure/B12458112.png)
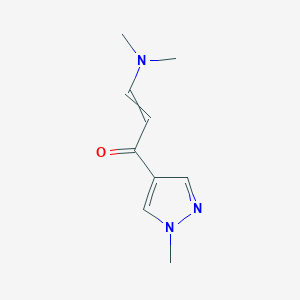
![N-[2-(3,4-dimethoxyphenyl)ethyl]-2-(5-ethyl-2-methyl-1H-indol-3-yl)acetamide](/img/structure/B12458115.png)
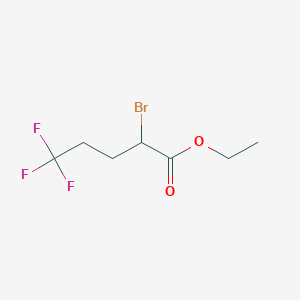
![N-[6-(3-Methoxyphenyl)-4-(trifluoromethyl)pyrimidin-2-yl]-N-methylglycine](/img/structure/B12458128.png)
